molecular formula C9H15NO4 B1398087 (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate CAS No. 334772-27-9

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

Cat. No. B1398087
M. Wt: 201.22 g/mol
InChI Key: IBSTYRCPQIKIOU-BQBZGAKWSA-N
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Description

“(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate” is a chemical compound . It is also known as EPOC and belongs to the oxirane family. It has gained a lot of interest in scientific research due to its unique properties and potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of “(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate” is C9H15NO4 . Its molecular weight is 201.22 .

Scientific Research Applications

Hypoglycemic Activity

A study by Eistetter and Wolf (1982) showed that 2-(phenylalkyl)oxirane-2-carboxylic acids, which are structurally similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, have significant blood glucose-lowering activities in fasted rats. This suggests potential applications in managing diabetes or related metabolic conditions. (Eistetter & Wolf, 1982)

Cancer Research

Shoji‐Kasai et al. (1988) discovered that E-64-d, a derivative of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, can arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This indicates its potential in cancer research, especially in understanding cell cycle regulation and developing new therapeutic strategies. (Shoji‐Kasai et al., 1988)

Synthesis of Natural Products

Legters et al. (1991) reported the synthesis of naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid from a compound similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate. This highlights its role in the synthesis and study of natural products, contributing to organic chemistry and pharmacology. (Legters et al., 1991)

Inhibition of Cysteine Proteinases

Tamai et al. (1987) found that a compound similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, named EST, shows potent inhibitory activities against cysteine proteinases. This is significant for therapeutic applications, particularly in diseases like muscular dystrophy where myofibrillar protein degradation is a key factor. (Tamai et al., 1987)

properties

IUPAC Name

ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSTYRCPQIKIOU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733033
Record name Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

CAS RN

334772-27-9
Record name Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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